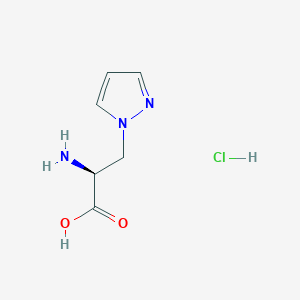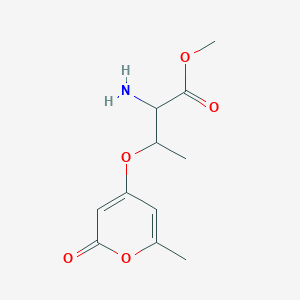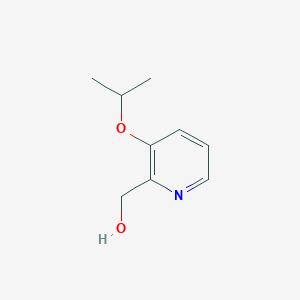![molecular formula C25H16N2O3 B13656799 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde: is a complex organic compound characterized by the presence of multiple aldehyde groups and a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives followed by subsequent reactions to introduce the picolinaldehyde groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its applications in advanced materials and research.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde groups in 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde can undergo oxidation to form carboxylic acids.
Reduction: These aldehyde groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as high surface area and porosity.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aldehyde groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used in the production of advanced polymers and materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde involves its ability to form covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity is crucial for its role in the synthesis of complex organic frameworks and materials.
類似化合物との比較
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound has a similar structure but with a different substitution pattern on the biphenyl ring.
4,4’-Diformylbiphenyl: Another related compound with two formyl groups on the biphenyl structure.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in materials science. Its ability to form covalent organic frameworks with hierarchical porosity sets it apart from other similar compounds.
特性
分子式 |
C25H16N2O3 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
5-[3-(4-formylphenyl)-5-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C25H16N2O3/c28-14-17-1-3-18(4-2-17)21-9-22(19-5-7-24(15-29)26-12-19)11-23(10-21)20-6-8-25(16-30)27-13-20/h1-16H |
InChIキー |
RDICUCQVIUEUEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)


![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)


![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)


![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
